molecular formula C13H10BrN3S B11367184 6-(3-Bromophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole

6-(3-Bromophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole

Cat. No.: B11367184
M. Wt: 320.21 g/mol
InChI Key: CBARMVCYVDHCKA-UHFFFAOYSA-N
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Description

6-(3-Bromophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the imidazo[2,1-b][1,3,4]thiadiazole family, known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Bromophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromobenzaldehyde with cyclopropylamine to form an intermediate Schiff base, which is then cyclized with thiosemicarbazide in the presence of a suitable catalyst to yield the desired imidazo[2,1-b][1,3,4]thiadiazole scaffold .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-(3-Bromophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-(3-Bromophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Bromophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. The presence of the 3-bromophenyl group enhances its ability to interact with certain biological targets, making it a promising candidate for further research and development .

Properties

Molecular Formula

C13H10BrN3S

Molecular Weight

320.21 g/mol

IUPAC Name

6-(3-bromophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole

InChI

InChI=1S/C13H10BrN3S/c14-10-3-1-2-9(6-10)11-7-17-13(15-11)18-12(16-17)8-4-5-8/h1-3,6-8H,4-5H2

InChI Key

CBARMVCYVDHCKA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN3C=C(N=C3S2)C4=CC(=CC=C4)Br

Origin of Product

United States

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